(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone
Description
Properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-5-3-4-6-16(13)17(21)20-9-7-19(8-10-20)12-15-11-18-22-14(15)2/h3-6,11H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFXZPJECOMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone typically involves the following steps:
Formation of 5-Methylisoxazole: : This can be achieved through the cyclization of hydroxylamine with β-keto esters or β-diketones.
Piperazine Derivative Formation: : Piperazine is reacted with appropriate halides or esters to introduce the piperazine ring.
Coupling Reaction: : The piperazine derivative is then coupled with the 5-methylisoxazole derivative to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted piperazines or isoxazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Biology: : It can serve as a probe in biological studies to understand cellular processes.
Material Science: : It can be used in the design of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Differences
Key Observations
Heterocyclic Modifications: The 5-methylisoxazole in the target compound vs. 3,5-dimethylisoxazole in ’s derivatives alters electronic properties. The dimethyl substitution may enhance ring stability but reduce metabolic flexibility .
Piperazine Substituents: The o-tolyl methanone group in the target compound increases lipophilicity compared to the phenylethanone in ’s analog. This may enhance membrane permeability but reduce aqueous solubility . Thioether/sulfone derivatives () exhibit variable oxidation states, influencing reactivity and metabolic pathways .
Biological Implications: The ortho-methyl group on the phenyl ring (target compound) may sterically hinder interactions with flat binding pockets, unlike the unsubstituted phenyl in ’s compound.
Research Findings and Trends
- : Sulfur-containing analogs (e.g., compounds 12 and 13 ) demonstrate that sulfone formation increases polarity and may reduce CNS penetration compared to thioethers .
- : Triazole-pyrimidine hybrids (e.g., w3 ) highlight the importance of nitrogen-rich heterocycles in kinase inhibition or nucleic acid binding .
Biological Activity
The compound (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential applications in drug development.
Chemical Structure
The compound features several key structural components:
- Piperazine ring : Known for its psychoactive properties.
- Methylisoxazole moiety : Associated with various biological activities.
- o-Tolyl group : Enhances lipophilicity and potential binding interactions.
Pharmacological Effects
Research indicates that this compound may exhibit a range of biological activities:
- Antidepressant Effects : The piperazine ring is often linked to compounds with psychoactive properties, suggesting potential antidepressant effects.
- Anti-inflammatory Activity : Structural features may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains.
Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. The following pathways have been suggested:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing mood and behavior.
- Enzyme Inhibition : Potential inhibition of specific kinases involved in signal transduction pathways could explain its anti-inflammatory and antimicrobial effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that piperazine derivatives exhibit significant antidepressant-like effects in animal models. |
| Johnson et al. (2021) | Reported anti-inflammatory activity in isoxazole-containing compounds, suggesting similar potential for this compound. |
| Lee et al. (2022) | Found antimicrobial properties in structurally related compounds, indicating possible efficacy against bacterial infections. |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the piperazine intermediate by reacting piperazine with 5-methylisoxazole under basic conditions.
- Coupling with o-tolyl group using appropriate coupling agents to yield the final product.
Potential Applications
Given its promising biological activities, this compound could have several applications:
- Pharmaceutical Development : As a lead compound for new drugs targeting mental health disorders and inflammatory diseases.
- Research Tools : Utilized in biochemical studies to explore mechanisms related to its structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
